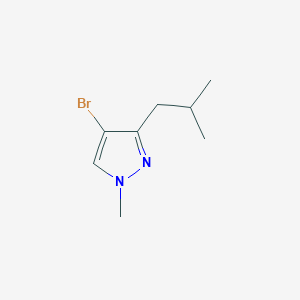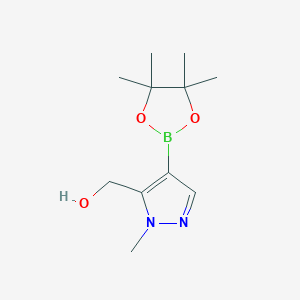
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the fifth position, and a tetrahydro-2H-pyran-4-yl group attached to the first position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a suitable nucleophile under specific reaction conditions. For example, the reaction can be carried out in the presence of sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours . The resulting product is then purified using reversed-phase high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium carbonate, tetrakis(triphenylphosphine)palladium(0), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with different functional groups.
Oxidation Reactions: Alcohols or carboxylic acids.
Reduction Reactions: Dihydropyrazoles.
科学研究应用
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-chloro-5-methylpyridine
- 4-Bromo-5-methyl-1H-pyrazole
- 5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole
Uniqueness
4-Bromo-5-methyl-1-(tetrahydro-2H-pyran-4-YL)-1H-pyrazole is unique due to the combination of its bromine, methyl, and tetrahydro-2H-pyran-4-yl substituents This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
属性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC 名称 |
4-bromo-5-methyl-1-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c1-7-9(10)6-11-12(7)8-2-4-13-5-3-8/h6,8H,2-5H2,1H3 |
InChI 键 |
NOCYXRQWLNVPHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)









